(3R)-3-Methoxyazepane

Description

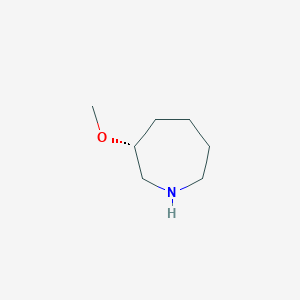

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(3R)-3-methoxyazepane |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

GAWIWXOQGQVEJQ-SSDOTTSWSA-N |

Isomeric SMILES |

CO[C@@H]1CCCCNC1 |

Canonical SMILES |

COC1CCCCNC1 |

Origin of Product |

United States |

Azepanes As Scaffolds in Drug Discovery and Library Synthesis:

The azepane ring is considered a valuable scaffold in drug discovery for the synthesis of compound libraries. nih.gov The ability to introduce functional groups at various positions on the azepane ring allows for the creation of diverse molecular architectures. lifechemicals.comnih.gov This diversity is essential for exploring chemical space and identifying new bioactive compounds. Several approved drugs and numerous experimental drug candidates contain the azepane substructure, highlighting its pharmaceutical significance. lifechemicals.comdntb.gov.ua

Chiral Azepane Derivatives in Synthesis:

Chiral azepane derivatives serve as important building blocks in the asymmetric synthesis of complex molecules. nih.gov Their stereochemistry is crucial for controlling the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically pure target compounds. Various synthetic strategies have been developed for the preparation of functionalized chiral azepanes. nih.govnih.govnih.gov

Azepane Containing Natural Products and Analogues:

The azepane core is present in several naturally occurring compounds with interesting biological activities. lifechemicals.com For instance, (-)-balanol, a metabolite containing an azepane ring, is an inhibitor of protein kinase. lifechemicals.com The synthesis of analogues of such natural products, often involving modifications of the azepane scaffold, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. lifechemicals.com

Chiral Azepanes in Asymmetric Catalysis:

While specific examples for "(3R)-3-Methoxyazepane" were not found, chiral amines and their derivatives are widely used as chiral ligands in asymmetric catalysis. nih.gov The nitrogen atom of the azepane ring can coordinate to a metal center, and the chiral environment provided by the substituted ring can induce high enantioselectivity in a variety of transformations, such as hydrogenations and alkylations. nih.gov The design and synthesis of novel chiral ligands based on various scaffolds is an active area of research. nih.gov

Applications of 3r 3 Methoxyazepane in Advanced Organic Synthesis

(3R)-3-Methoxyazepane as a Privileged Structural Motif in Scaffold-Based Library Synthesis

Synthesis of Highly Functionalized Molecular Architectures Featuring the this compound Unit

The incorporation of the this compound moiety into larger, more complex molecules can impart unique three-dimensional structures and desirable physicochemical properties. The chirality at the C3 position, coupled with the conformational flexibility of the azepane ring, makes it an attractive scaffold for the synthesis of novel bioactive compounds and functional materials.

The methoxy (B1213986) group at the C3 position serves as a key functional handle for further molecular elaboration. It can be readily transformed into other functional groups, such as a hydroxyl group via demethylation, which can then be used for esterification, etherification, or as a hydrogen bond donor. The secondary amine within the azepane ring provides another site for diversification, allowing for N-alkylation, N-acylation, or the introduction of a wide range of substituents.

Table 1: Potential Synthetic Transformations of this compound for Diverse Molecular Architectures

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| N-Alkylation | Alkyl halide, base | Tertiary amine | Introduction of side chains for modulating solubility and biological activity. |

| N-Acylation | Acyl chloride, base | Amide | Synthesis of peptide mimics and other complex amides. |

| N-Arylation | Aryl halide, catalyst (e.g., Palladium) | N-Aryl amine | Construction of compounds with extended aromatic systems. |

| O-Demethylation | Lewis acids (e.g., BBr₃) | Secondary alcohol | Unmasking a hydroxyl group for further functionalization or hydrogen bonding interactions. |

| Ring-opening | Reductive or oxidative cleavage | Functionalized amino alcohols | Access to acyclic chiral building blocks. |

This table presents hypothetical transformations based on standard organic chemistry principles, as specific literature on this compound is scarce.

The development of synthetic routes that incorporate the this compound unit could lead to the discovery of novel therapeutic agents, as the azepane scaffold is a common feature in many biologically active compounds. The specific stereochemistry and methoxy functionalization of this particular building block could offer advantages in terms of target binding and metabolic stability.

Supramolecular Assembly and Material Science Applications Involving this compound Derivatives

The unique structural and functional attributes of this compound derivatives make them promising candidates for applications in supramolecular chemistry and materials science. The chirality, hydrogen bonding capabilities, and potential for π-π stacking interactions (when appropriately functionalized) can drive the self-assembly of these molecules into well-defined, higher-order structures.

The nitrogen atom of the azepane ring can act as a hydrogen bond acceptor, while the methoxy group's oxygen can also participate in hydrogen bonding. Furthermore, if the methoxy group is converted to a hydroxyl group, it can serve as a strong hydrogen bond donor. These interactions, combined with the chirality of the molecule, can lead to the formation of helical or other chiral supramolecular polymers.

The self-assembly of chiral molecules into ordered structures is a topic of significant research interest due to its potential in areas such as asymmetric catalysis, chiral separations, and the development of chiroptical materials. By attaching chromophores or other functional units to the this compound scaffold, it may be possible to create materials with interesting photophysical or electronic properties that are modulated by the supramolecular organization.

Table 2: Potential Supramolecular Assemblies and Material Applications of this compound Derivatives

| Derivative Type | Driving Force for Assembly | Potential Supramolecular Structure | Potential Application |

| N-Acylated derivatives with aromatic groups | Hydrogen bonding, π-π stacking | Helical fibers, gels | Chiral stationary phases for chromatography, stimuli-responsive materials. |

| N-Alkyl derivatives with long alkyl chains | Van der Waals interactions, hydrogen bonding | Micelles, vesicles | Drug delivery systems, templates for nanomaterial synthesis. |

| Metal-coordinating derivatives | Metal-ligand coordination | Coordination polymers, metal-organic frameworks (MOFs) | Catalysis, gas storage, sensing. |

| Derivatives with polymerizable groups | Covalent bond formation after self-assembly | Chiral polymers | Optoelectronic devices, smart materials. |

This table outlines potential applications based on the principles of supramolecular chemistry, as direct experimental evidence for this compound derivatives is not widely reported.

Advanced Spectroscopic Characterization Techniques for 3r 3 Methoxyazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (3R)-3-Methoxyazepane in solution. The flexible seven-membered azepane ring presents a complex conformational landscape, which can be thoroughly investigated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the constitution of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, distinct signals are expected for the methoxy (B1213986) group protons (-OCH₃), the proton at the chiral center (H3), and the diastereotopic protons on the six methylene (B1212753) groups (C2, C4, C5, C6, C7) of the azepane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The methoxy protons would appear as a sharp singlet, typically around 3.3-3.4 ppm. The H3 proton, being attached to the same carbon as the methoxy group, would likely resonate in the 3.5-4.0 ppm region. The methylene protons adjacent to the nitrogen (C2 and C7) would be found further downfield (around 2.8-3.2 ppm) compared to the other ring methylenes (typically 1.5-2.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected for the azepane ring carbons and one for the methoxy carbon. The carbon of the chiral center (C3) bearing the methoxy group would be significantly deshielded, appearing in the range of 70-80 ppm. The carbons adjacent to the nitrogen (C2 and C7) would resonate around 45-55 ppm, while the remaining aliphatic carbons (C4, C5, C6) would appear further upfield (25-35 ppm). The methoxy carbon signal would be expected around 56-58 ppm.

2D NMR Techniques: To unambiguously assign these signals and elucidate through-bond and through-space connectivities, several 2D NMR experiments are essential nih.gov:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons along the azepane ring. For instance, the H3 proton would show a correlation to the two H4 protons and the two H2 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and the relative stereochemistry of the substituents. For instance, NOE correlations could help define the preferred spatial arrangement of the methoxy group relative to the protons on the azepane ring.

Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Predicted) |

| N-H | 1.5 - 2.5 (broad) | - | - |

| C2-H₂ | 2.8 - 3.2 | 50 - 55 | COSY: C7-H₂, C3-H; HMBC: C3, C7, C6 |

| C3-H | 3.5 - 4.0 | 75 - 80 | COSY: C2-H₂, C4-H₂; HMBC: C2, C4, C5, -OCH₃ |

| C4-H₂ | 1.6 - 2.0 | 30 - 35 | COSY: C3-H, C5-H₂; HMBC: C2, C3, C5, C6 |

| C5-H₂ | 1.5 - 1.9 | 25 - 30 | COSY: C4-H₂, C6-H₂; HMBC: C3, C4, C6, C7 |

| C6-H₂ | 1.5 - 1.9 | 25 - 30 | COSY: C5-H₂, C7-H₂; HMBC: C4, C5, C7, C2 |

| C7-H₂ | 2.8 - 3.2 | 45 - 50 | COSY: C6-H₂, C2-H; HMBC: C5, C6, C2 |

| -OCH₃ | 3.3 - 3.4 (singlet) | 56 - 58 | HMBC: C3; NOESY: C3-H, C2-H₂, C4-H₂ |

The seven-membered azepane ring is conformationally flexible and can exist as an equilibrium of several low-energy conformations, such as chair and boat forms rsc.orglifechemicals.com. Dynamic NMR (DNMR) spectroscopy is used to study these conformational exchange processes libretexts.org. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the ring inversion is rapid on the NMR timescale, the signals for diastereotopic protons may average out. As the temperature is lowered, the rate of exchange slows, and at the coalescence temperature, the single averaged peak broadens significantly. Below the coalescence temperature, at the slow-exchange limit, separate signals for each distinct conformation or for the individual diastereotopic protons can be resolved. Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers (ΔG‡) associated with the conformational interchange, providing valuable insight into the flexibility and preferred shapes of the this compound molecule in solution.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula and investigating the fragmentation pathways of this compound escholarship.orgthermofisher.com. Techniques like electrospray ionization (ESI) or gas chromatography coupled to mass spectrometry (GC-MS) with electron ionization (EI) are commonly employed.

HRMS provides a highly accurate mass measurement of the molecular ion (or protonated molecule, [M+H]⁺), typically with an accuracy of less than 5 ppm. This precision allows for the unambiguous determination of the elemental composition, C₇H₁₅NO, for this compound (monoisotopic mass: 129.1154 u).

The fragmentation pattern observed in the mass spectrum provides a structural fingerprint. For azepane derivatives, a characteristic fragmentation pathway is the α-cleavage adjacent to the nitrogen atom researchgate.net. This process involves the cleavage of a C-C bond next to the nitrogen, leading to the formation of a stable, cyclic iminium ion. For this compound, key fragmentation steps would likely include:

Loss of the methoxy group (-OCH₃) to form a fragment ion at m/z 98.

Alpha-cleavage with the loss of an ethyl radical (C₂H₅•) from the ring, leading to a significant iminium ion.

Cleavage of the C3-C4 bond followed by rearrangement could lead to the formation of a prominent fragment ion at m/z 112, corresponding to the loss of a methyl radical from the protonated N-methylazepane isomer structure researchgate.net.

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule and distinguish it from potential isomers researchgate.netmdpi.com.

Table 7.2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 130.1232 | [M+H]⁺ | Protonation (ESI) |

| 129.1154 | [M]⁺• | Molecular Ion (EI) |

| 114.0919 | [M - CH₃]⁺ | Loss of methyl radical |

| 98.0970 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 84.0813 | [C₅H₁₀N]⁺ | Ring fragmentation via α-cleavage |

| 70.0657 | [C₄H₈N]⁺ | Further ring fragmentation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa ipb.pt.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H Stretch: A moderate to weak band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretch: Multiple strong bands between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the aliphatic CH₂ and CH₃ groups.

N-H Bend: A band in the 1550-1650 cm⁻¹ region.

C-O Stretch: A strong, characteristic band in the 1070-1150 cm⁻¹ region, indicative of the ether linkage.

C-N Stretch: A moderate band in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides a "fingerprint" of a molecule's vibrational modes researchgate.net. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, with strong signals expected for the C-C and C-H vibrations of the azepane ring framework. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that is unique to the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While this compound itself may be a liquid or low-melting solid at room temperature, X-ray crystallography can be performed on a suitable crystalline derivative (e.g., a hydrochloride or tartrate salt). This technique provides the most definitive three-dimensional structural information in the solid state mdpi.comresearchgate.net.

A single-crystal X-ray diffraction experiment can unambiguously determine:

The precise bond lengths, bond angles, and torsion angles of the molecule.

The preferred conformation of the azepane ring in the crystal lattice.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

The absolute configuration (R or S) of the chiral center at C3, by employing anomalous dispersion effects, thus confirming the "(3R)" stereochemistry.

This solid-state structural data is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Purity Determination

Since the target compound is chiral, it is crucial to determine its enantiomeric purity. Chiral chromatography is the gold standard for separating and quantifying enantiomers heraldopenaccess.us. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized for this purpose.

Chiral HPLC: This is the most common method for enantiomeric separation hplc.todaycsfarmacie.cz. The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers. For an amine like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (e.e.) can be calculated from the relative peak areas in the chromatogram.

Chiral GC: Gas chromatography can also be used for enantiomeric analysis, particularly for volatile compounds gcms.czlibretexts.org. A chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, is used as the stationary phase. In some cases, the amine may need to be derivatized with a suitable achiral reagent to improve its volatility and chromatographic behavior before analysis. Chiral GC often provides high resolution and sensitivity for determining enantiomeric purity ed.gov.

These techniques are essential for quality control in the synthesis of enantiomerically pure this compound, confirming that one enantiomer is present in significant excess over the other.

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

The unequivocal structural elucidation and analysis of complex molecules such as this compound necessitate the use of powerful analytical methodologies. Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. These techniques provide a multi-dimensional analysis, offering information on both the physicochemical properties and the structural features of the analyte in a single run. The most relevant hyphenated techniques for the comprehensive characterization of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC separates the compound from any impurities or reaction byproducts based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure.

The fragmentation of this compound in GC-MS is predictable based on the established principles of mass spectrometry for cyclic amines and ethers. The initial electron impact would lead to the formation of a molecular ion ([M]•+). Subsequent fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for cyclic amines. This would result in the formation of a stable iminium ion. For this compound, this could lead to the loss of an ethyl radical or a propyl radical from the ring, generating characteristic fragment ions.

Loss of the Methoxy Group: The methoxy substituent at the 3-position is susceptible to cleavage. This can occur through the loss of a methoxy radical (•OCH3) or a neutral methanol (B129727) molecule (CH3OH), leading to significant peaks in the mass spectrum.

Ring Opening and Fragmentation: The azepane ring can undergo cleavage, leading to a variety of smaller fragment ions.

A hypothetical GC-MS analysis of this compound would yield data that can be summarized as follows:

| Parameter | Predicted Value/Observation |

| Retention Time (GC) | Dependent on column type and temperature program. |

| Molecular Ion (m/z) | Predicted at the nominal mass of the compound. |

| Key Fragment Ions (m/z) | Predicted fragments corresponding to alpha-cleavage, loss of the methoxy group, and ring fragmentation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. In LC-MS, the separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically employed in LC-MS. These methods usually result in less fragmentation and a more prominent protonated molecule ([M+H]+) or adduct ion, which is useful for confirming the molecular weight of the compound.

For this compound, LC-MS analysis would be advantageous for several reasons. It avoids the need for high temperatures, which could potentially cause degradation of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be readily performed with LC-MS. In an MS/MS experiment, the protonated molecule ([M+H]+) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This provides detailed structural information that is invaluable for confirming the identity of the compound.

The predicted LC-MS/MS data for this compound would likely show the following:

| Parameter | Predicted Value/Observation |

| Retention Time (LC) | Dependent on the column, mobile phase composition, and gradient. |

| Precursor Ion (MS1, m/z) | The protonated molecule [M+H]+ at the corresponding mass-to-charge ratio. |

| Product Ions (MS/MS, m/z) | Fragments resulting from the collision-induced dissociation of the precursor ion, likely involving the loss of methanol and ring cleavage. |

The combination of these hyphenated techniques provides a powerful and comprehensive approach to the characterization of this compound. GC-MS offers detailed information on the fragmentation pattern under electron ionization, while LC-MS, particularly with MS/MS capabilities, confirms the molecular weight and provides complementary structural data through controlled fragmentation. Together, they enable a high degree of confidence in the identification and structural elucidation of this chiral azepane derivative.

Green Chemistry Principles in 3r 3 Methoxyazepane Synthesis

Atom Economy and Step Economy in Synthetic Routes to (3R)-3-Methoxyazepane

For the synthesis of this compound, a chiral cyclic amine, traditional multi-step syntheses may suffer from low atom and step economy. For instance, classical methods for amine synthesis, such as the Gabriel synthesis, are known for their poor atom economy due to the formation of stoichiometric amounts of waste products. primescholars.com

To enhance the greenness of this compound synthesis, strategies focusing on high atom and step economy are essential. These can include:

Catalytic Hydrogenation: Asymmetric hydrogenation of unsaturated precursors is a powerful strategy for producing chiral amines with excellent atom economy, as it often involves the addition of hydrogen with minimal waste. nih.govacs.org

Reductive Amination: Direct reductive amination of a suitable keto-ether precursor is another atom-economical method.

One-Pot Syntheses: Combining multiple reaction steps into a single operation without isolating intermediates can significantly improve step economy and reduce waste. nih.gov

Below is an illustrative comparison of hypothetical reaction types that could be employed in the synthesis of a substituted azepane, highlighting the differences in atom economy.

| Reaction Type | Generalized Reaction | Theoretical Atom Economy (%) | Byproducts |

| Addition Reaction | A + B → C | 100% | None |

| Substitution Reaction | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination Reaction | A-B-C → A=B + H-C | < 100% | Small molecule byproduct (H-C) |

| Rearrangement Reaction | A-B-C → B-A-C | 100% | None |

This table provides a generalized illustration of atom economy for different reaction types and is not specific to the synthesis of this compound.

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in chemical processes. nih.gov Traditional organic solvents can be toxic, flammable, and environmentally persistent. The principles of green chemistry encourage the use of safer, more sustainable solvents or, ideally, solvent-free conditions. researchgate.net

For the synthesis of this compound, several greener solvent alternatives can be considered:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for many reactions, particularly those involving biocatalysis. researchgate.net

Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular as greener alternatives to conventional petroleum-based solvents. rsc.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. They are often biodegradable, have low volatility, and can act as both a solvent and a catalyst. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be used in various chemical reactions. After the reaction, the CO₂ can be easily removed by depressurization and recycled.

Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal scenario from a green chemistry perspective, as they completely eliminate solvent-related waste.

| Solvent | Source | Key Green Attributes | Potential Application in Azepane Synthesis |

| Water | Abundant natural resource | Non-toxic, non-flammable, low cost | Biocatalytic steps, certain coupling reactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | Renewable, lower toxicity than THF | Grignard reactions, reductions |

| Cyclopentyl methyl ether (CPME) | Petroleum (can be from bio-based routes) | High boiling point, low peroxide formation | General reaction medium |

| Deep Eutectic Solvents (e.g., Choline chloride:Urea) | Readily available components | Biodegradable, low volatility, recyclable | Amination reactions, coupling reactions |

This table presents examples of sustainable solvents and their potential applications.

Development of Eco-Friendly Catalytic Systems for this compound Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, all while being used in small amounts. researchgate.net The development of eco-friendly catalytic systems for the synthesis of this compound can significantly enhance the sustainability of the process.

Key areas of development for eco-friendly catalysts include:

Biocatalysis: Enzymes, such as imine reductases and amine oxidases, can catalyze reactions with high enantioselectivity under mild conditions (e.g., in water at ambient temperature), making them ideal for the synthesis of chiral molecules like this compound. nih.govbris.ac.uk Chemoenzymatic approaches, which combine biocatalytic and traditional chemical steps, can offer efficient and sustainable synthetic routes. scispace.com

Homogeneous Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, rhodium, ruthenium) with catalysts based on more abundant and less toxic metals (e.g., iron, copper, molybdenum) is a key goal in green chemistry. acs.orgacs.org

Heterogeneous Catalysts: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture, allowing for their recovery and reuse. This simplifies product purification and reduces waste.

Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic metals and can provide high levels of stereocontrol.

| Catalyst Type | Examples | Advantages | Potential Application in this compound Synthesis |

| Biocatalysts | Imine reductases, Transaminases | High selectivity, mild reaction conditions, aqueous media | Asymmetric amination of a precursor ketone |

| Earth-Abundant Metal Catalysts | Iron, Copper, Molybdenum complexes | Lower cost, reduced toxicity | C-N bond formation, hydrogenation |

| Heterogeneous Catalysts | Metal nanoparticles on a solid support | Recyclable, easy separation | Hydrogenation, reductive amination |

| Organocatalysts | Proline derivatives | Metal-free, high stereoselectivity | Asymmetric α-functionalization of a precursor |

This table provides examples of eco-friendly catalytic systems and their potential applications.

Waste Minimization and By-product Management Strategies in Process Development

Waste minimization is a fundamental principle of green chemistry, encapsulated by the "3R" concept: reduce, reuse, and recycle. gdrc.org In the process development for this compound, several strategies can be implemented to minimize waste and manage byproducts effectively.

Source Reduction: The most effective way to minimize waste is to prevent its formation in the first place. This can be achieved by designing synthetic routes with high atom economy, using catalytic reactions, and avoiding the use of protecting groups, which add steps and generate waste. nih.gov

Recycling and Reuse: Solvents and catalysts should be recycled whenever possible. The use of heterogeneous catalysts or catalysts dissolved in immiscible solvent phases can facilitate their recovery and reuse.

By-product Valorization: Instead of treating byproducts as waste, it is beneficial to find applications for them. For example, a byproduct from one reaction could be a starting material for another chemical process.

Process Optimization: Careful optimization of reaction conditions (e.g., temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of byproducts.

A comprehensive waste management strategy should be integrated into the entire lifecycle of the synthesis, from the initial design to the final production stage.

Energy Efficiency and Renewable Energy Integration in Reaction Design

Energy efficiency is a critical component of green chemistry, as the energy used in chemical processes has both environmental and economic impacts. researchgate.net Designing energy-efficient reactions for the synthesis of this compound can involve several approaches:

Mild Reaction Conditions: Whenever possible, reactions should be conducted at ambient temperature and pressure to reduce energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions.

Microwave and Ultrasound-Assisted Synthesis: These technologies can often accelerate reaction rates, leading to shorter reaction times and reduced energy input compared to conventional heating methods. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better heat and mass transfer compared to batch reactors, leading to improved energy efficiency and better control over reaction parameters.

Renewable Energy Sources: Integrating renewable energy sources, such as solar or wind power, to run chemical processes can significantly reduce the carbon footprint of the synthesis.

An exploration of the forward-looking research trajectories for the chiral scaffold, this compound, reveals significant potential across synthetic chemistry, materials science, and computational studies. As a member of the azepane class of saturated heterocycles, this compound stands at the intersection of established chemical principles and emerging technologies. The seven-membered azepane ring is a less-explored area of chemical space compared to its five- and six-membered counterparts, the pyrrolidines and piperidines, presenting a unique opportunity for novel discoveries. nih.govmanchester.ac.uk Future research is poised to unlock its full potential, focusing on more efficient and sustainable production methods, novel applications, and a deeper fundamental understanding of its chemical behavior.

Q & A

Q. What are the established synthetic routes for (3R)-3-Methoxyazepane, and how can enantiomeric purity be ensured?

Synthesis typically involves ring-closing strategies or stereoselective functionalization of azepane precursors. For example, ethyl aroylacetates (as in ) can serve as intermediates for introducing methoxy groups. Enantiomeric purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., chiral HPLC). Post-synthesis validation requires polarimetry, chiral chromatography, or X-ray crystallography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. How should this compound be stored to maintain stability during experiments?

Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Protect from light using amber vials, as methoxy groups are prone to photodegradation. Stability assays (e.g., accelerated aging at 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

Density Functional Theory (DFT) predicts transition states and enantioselectivity in catalytic steps. Molecular dynamics (MD) simulations assess solvent effects (e.g., toluene vs. THF) on reaction kinetics. Validate predictions with experimental yields and ee% data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Perform:

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what are the implications for experimental design?

In vitro assays (e.g., microsomal stability) often overpredict metabolic clearance compared to in vivo models (rodents/non-human primates). Address this by:

- Incorporating physiologically based pharmacokinetic (PBPK) modeling.

- Validating with tandem mass spectrometry (LC-MS/MS) in plasma samples .

Q. What methodologies validate the enantioselectivity of this compound in receptor-binding studies?

Q. How can green chemistry principles be applied to reduce waste in this compound synthesis?

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative.

- Catalytic recycling : Use immobilized enzymes or heterogenous catalysts to minimize metal waste .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in preclinical studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply Bayesian statistics to reduce animal use while maintaining power, as proposed in . Report 95% confidence intervals and effect sizes .

Q. What are common pitfalls in interpreting NMR spectra of this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.